molecular formula C14H14N4O5 B3004422 N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034423-79-3

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B3004422
CAS No.: 2034423-79-3
M. Wt: 318.289
InChI Key: WARXPKRBADYUQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a triazine-containing carboxamide derivative characterized by a benzo[d][1,3]dioxole (methylenedioxyphenyl) core linked to a 4,6-dimethoxy-1,3,5-triazin-2-ylmethyl group via an amide bond.

Properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O5/c1-20-13-16-11(17-14(18-13)21-2)6-15-12(19)8-3-4-9-10(5-8)23-7-22-9/h3-5H,6-7H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARXPKRBADYUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)C2=CC3=C(C=C2)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide (CAS Number: 2034423-79-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H14N4O5 with a molecular weight of 318.29 g/mol. The compound features a triazine moiety linked to a benzo[d][1,3]dioxole structure, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC14H14N4O5
Molecular Weight318.29 g/mol
CAS Number2034423-79-3

This compound exhibits its biological effects primarily through the modulation of various biochemical pathways. The compound has been shown to interact with specific molecular targets involved in cancer cell proliferation and apoptosis.

Target Pathways

  • Cell Cycle Regulation : The compound influences cell cycle progression, particularly causing G2/M phase arrest in certain cancer cell lines.
  • Inhibition of Tubulin Polymerization : It has been reported to inhibit tubulin polymerization, which is a critical mechanism for disrupting cancer cell mitosis.

Biological Activity

Research has demonstrated that this compound possesses notable anticancer properties. Below are key findings from various studies:

Anticancer Efficacy

In vitro studies have shown that this compound exhibits significant cytotoxicity against several cancer cell lines:

Cell LineIC50 (µM)Effect Description
A549 (Lung Cancer)1.68Induces apoptosis and cell cycle arrest
MDA-MB-468 (Breast Cancer)0.29Suppresses tumor growth significantly
HeLa (Cervical Cancer)0.95Causes significant cell death

These results indicate that the compound may serve as a potent lead in anticancer drug development.

Case Studies

  • Xenograft Model Study : In a study involving MDA-MB-468 xenograft models in nude mice, administration of the compound at 60 mg/kg every other day for three weeks resulted in a 77% reduction in tumor volume compared to control groups without significant weight loss in the subjects .
  • Mechanistic Insights : Further studies revealed that at concentrations as low as 0.5 µM, the compound led to a dramatic increase in the percentage of A549 cells in the G2/M phase of the cell cycle, indicating its potential as a cell cycle inhibitor .

Comparison with Similar Compounds

The compound shares structural motifs with several analogs, enabling comparative analysis of synthesis, physicochemical properties, and functional characteristics.

Physicochemical and Spectral Properties

Table 2: Physicochemical Data of Selected Analogs
Compound Melting Point (°C) Spectral Confirmation (1H/13C NMR, IR, HRMS) Special Characteristics References
HSD-2 (2a) 175–177 Full NMR/IR/HRMS Higher melting point vs. HSD-4
HSD-4 (2b) 150.5–152 Full NMR/IR/HRMS Lower melting point, 77% yield
MDC N/R SC-XRD, DFT (energy gap = 3.54 eV) Monoclinic crystal structure
ADC N/R SC-XRD, DFT (energy gap = 3.96 eV) Monoclinic crystal structure, higher energy gap

Notes:

  • Melting points correlate with substituent symmetry; HSD-2 (3,4-dimethoxy) has higher thermal stability than HSD-4 (3,5-dimethoxy) .
  • MDC and ADC exhibit distinct electronic properties (DFT energy gaps), suggesting varied reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.